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Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate Documentation Hub

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  • Product: Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate
  • CAS: 176658-24-5

Core Science & Biosynthesis

Foundational

The Ascendant Trajectory of 5-Nitropyridine Thioethers: A Technical Guide for Drug Discovery

Abstract The confluence of the 5-nitropyridine scaffold and the thioether linkage has given rise to a class of compounds with profound potential in medicinal chemistry. This technical guide provides an in-depth explorati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the 5-nitropyridine scaffold and the thioether linkage has given rise to a class of compounds with profound potential in medicinal chemistry. This technical guide provides an in-depth exploration of 5-nitropyridine thioether derivatives, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, delve into the spectrum of their biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic promise. This document is designed to be a comprehensive resource, blending established knowledge with actionable protocols and forward-looking insights to empower the next wave of discovery in this exciting chemical space.

Introduction: The Strategic Fusion of Pyridine, Nitro, and Thioether Moieties

The pyridine ring is a privileged scaffold in drug design, forming the core of numerous FDA-approved therapeutics.[1] Its nitrogen atom imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets. The introduction of a nitro group at the 5-position significantly modulates the electronic character of the pyridine ring, rendering it more electrophilic and susceptible to nucleophilic attack.[2] This electronic "tuning" is not merely a synthetic convenience; the nitro group itself is a key pharmacophore in many antimicrobial and anticancer agents, often implicated in their mechanism of action through bioreduction to reactive cytotoxic species.[3][4]

The thioether linkage, in turn, offers a versatile and robust connection point for a diverse array of substituents. Unlike more labile ester or amide bonds, the thioether is generally stable to metabolic degradation, ensuring greater in vivo stability.[5] Furthermore, the sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal centers in metalloenzymes, thereby influencing target binding affinity and selectivity. The strategic combination of these three components—the pyridine core for its drug-like properties, the nitro group for electronic activation and intrinsic bioactivity, and the thioether for its synthetic versatility and metabolic stability—creates a powerful platform for the development of novel therapeutic agents.

Synthetic Strategies: Forging the 5-Nitropyridine Thioether Bond

The construction of the 5-nitropyridine thioether scaffold primarily relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. However, alternative and complementary methods are emerging, providing a broader toolkit for the medicinal chemist.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The electron-withdrawing nature of the 5-nitro group makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the C2 and C6 positions. When a suitable leaving group, typically a halogen such as chlorine, is present at the 2-position, a facile SNAr reaction with a thiol can be achieved.

The choice of a halogen at the 2-position, most commonly chlorine, is a strategic one. Chlorine is a good leaving group and its precursor, 2-chloro-5-nitropyridine, is commercially available and readily synthesized. The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, to deprotonate the thiol and generate the more nucleophilic thiolate anion. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Experimental Protocol: General Procedure for the Synthesis of 5-Nitropyridin-2-yl Thioethers via SNAr [6]

  • Reagent Preparation: In a round-bottom flask, dissolve the desired thiol (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

  • Addition of Electrophile: To the stirred suspension, add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

SNAr_Reaction

Alternative Synthetic Routes
  • From Disulfides: The reductive cleavage of a disulfide bond in the presence of a suitable reducing agent can generate a thiolate in situ, which can then react with an activated nitropyridine. A notable example involves the reaction of 2,2'-dithiobis(5-nitropyridine) with a copper(I) source under solvothermal conditions, which leads to the formation of a 5-nitropyridine-2-thiolate that coordinates to the metal center.[7]

  • Metal-Catalyzed Cross-Coupling Reactions: For less activated pyridine systems or when milder reaction conditions are required, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for C-S bond formation.[8] These reactions typically employ a palladium or copper catalyst with a suitable ligand to couple a halopyridine with a thiol. While not as commonly reported specifically for 5-nitropyridine thioethers, this approach offers a powerful alternative for expanding the synthetic scope.

Experimental Protocol: Synthesis of a 5-Nitropyridine-2-thiolate Complex from a Disulfide [7]

  • Reactant Mixture: In a Teflon-lined steel autoclave, combine 2,2'-dithiobis(5-nitropyridine) (1.0 eq.) and CuI (2.0 eq.) in DMF.

  • Base Addition: Add triethylamine dropwise to the suspension.

  • Solvothermal Reaction: Seal the autoclave and heat it to 120 °C for 40 hours.

  • Cooling and Isolation: Allow the autoclave to cool to room temperature over 24 hours. The product, a Cu(I)-5-nitropyridine-2-thiol cluster, can be isolated by filtration.

Alternative_Synthesis

Biological Activities and Therapeutic Potential

5-Nitropyridine thioether derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, most notably in the realms of oncology and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the potent cytotoxic effects of 5-nitropyridine thioethers against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HT29), and glioblastoma (SNB-19) cell lines.[9][10][11] The anticancer activity is often attributed to a multi-faceted mechanism of action.

  • Induction of Apoptosis: Many 5-nitropyridine thioether derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[12][13] This is often mediated through the intrinsic pathway, which involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases, the executioner enzymes of apoptosis.[12][13]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[14] This prevents the cells from dividing and leads to an accumulation of cells in a non-proliferative state.

  • Enzyme Inhibition: The 5-nitropyridine thioether scaffold is also a versatile platform for the design of enzyme inhibitors. Derivatives have been shown to inhibit key enzymes involved in cancer progression, such as nitric oxide synthase (iNOS) and Janus kinases (JAKs).[9][15]

Anticancer_MoA

While systematic SAR studies on 5-nitropyridine thioethers are still emerging, some general trends can be gleaned from the available literature. The nature of the substituent attached to the thioether linkage plays a crucial role in determining the anticancer potency. For instance, the introduction of aromatic or heteroaromatic rings can lead to enhanced activity, potentially through increased interactions with the target protein or by modulating the compound's physicochemical properties.[16] The position and nature of substituents on these appended rings also significantly influence the biological activity.

Table 1: Anticancer Activity of Selected 5-Nitropyridine Derivatives

Compound IDR Group (on Thioether)Cancer Cell LineIC50 (µM)Reference
I PhenylMCF-712.5[9]
II 4-ChlorophenylMCF-78.2[9]
III 2,4-DichlorophenylMCF-75.1[9]
IV Thiazolidinone derivativeHepG27.63[9]
V Pyrimidine derivativeDLD-19.8[9]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment [12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-nitropyridine thioether derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The nitroaromatic scaffold has a long history in the development of antimicrobial agents, and 5-nitropyridine thioethers are no exception. They have demonstrated promising activity against a range of bacterial and fungal pathogens.

The antimicrobial activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the microbial cell.[17] This reduction process generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can indiscriminately damage a variety of cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[3] This non-specific mechanism of action may also contribute to a lower propensity for the development of microbial resistance.

Antimicrobial_MoA

Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives

Compound IDR GroupMicroorganismMIC (µg/mL)Reference
VI Phenylacetamide derivativeMycobacterium tuberculosis4-64[18]
VII Imidazole derivativeStaphylococcus aureus62.5[19]
VIII Pyrazole derivativeEscherichia coli125[19]

Conclusion and Future Perspectives

5-Nitropyridine thioether derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its diverse and potent biological activities, makes it an attractive starting point for drug discovery programs. The insights into their mechanisms of action, particularly the dual role of the nitro group in both activating the pyridine ring for synthesis and contributing to the biological effect, provide a strong rationale for their further development.

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies: Comprehensive structure-activity relationship studies are needed to fully elucidate the impact of various substituents on the thioether linkage and the pyridine ring on specific biological activities. This will enable the rational design of more potent and selective compounds.

  • Elucidation of Molecular Targets: While general mechanisms of action have been proposed, the identification of specific molecular targets for the most promising anticancer and antimicrobial derivatives is crucial for understanding their efficacy and potential side effects.

  • Exploration of New Therapeutic Areas: The versatile nature of the 5-nitropyridine thioether scaffold suggests that its therapeutic potential may extend beyond oncology and infectious diseases. Screening against other disease targets could unveil new applications.

  • Development of Drug Delivery Systems: For compounds with promising in vitro activity but suboptimal pharmacokinetic properties, the development of targeted drug delivery systems could enhance their therapeutic index.

References

  • PrepChem. Synthesis of 5-Chloro-2-[2-(5-nitropyridin-2-ylthio)phenoxy]-pyrimidine. Available online: [Link]

  • MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available online: [Link]

  • PubMed. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Available online: [Link]

  • PMC. Nitropyridines in the Synthesis of Bioactive Molecules. Available online: [Link]

  • ResearchGate. Scheme 4. Synthesis of thioether-functionalized derivative 60. a a... Available online: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available online: [Link]

  • PubMed. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available online: [Link]

  • PMC. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Available online: [Link]

  • MDPI. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Available online: [Link]

  • PubMed. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Available online: [Link]

  • Bentham Science. Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Available online: [Link]

  • PMC. The role of oxidative stress in activity of anticancer thiosemicarbazones. Available online: [Link]

  • ResearchGate. Molecular structures of the 5-nitrofuran antimicrobial agents. Available online: [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available online: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available online: [Link]

  • PMC. Synthesis and anticancer activity of thiosubstituted purines. Available online: [Link]

  • PubMed. Antitumor agents. 5. synthesis, structure-activity relationships, and biological evaluation of dimethyl-5H-pyridophenoxazin-5-ones, tetrahydro-5h-benzopyridophenoxazin-5-ones, and 5h-benzopyridophenoxazin-5-ones with potent antiproliferative activity. Available online: [Link]

  • MDPI. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Available online: [Link]

  • ResearchGate. Synthesis and anticancer activity of thiosubstituted purines. Available online: [Link]

  • PMC. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available online: [Link]

  • PubMed. Thienopyridines: nitric oxide synthase inhibitors with potent in vivo activity. Available online: [Link]

  • Wordpress. Metal-catalyzed Approaches to Aryl Thioethers. Available online: [Link]

  • PubMed. Comparative studies of the antineoplastic activity of 5-hydroxy-2-formylpyridine thiosemicarbazone and its seleno-semicarbazone, guanylhydrazone and semicarbazone analogs. Available online: [Link]

  • MDPI. Molecular Mechanisms of Action and Cytotoxicity of Potential Anticancer Drugs. Available online: [Link]

  • CNR-IRIS. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. Available online: [Link]

  • ResearchGate. (PDF) 5-Nitrofuran-2-yl Thiohydrazones as Double Antibacterial Agents Synthesis and In Vitro Evaluation. Available online: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available online: [Link]

  • Semantic Scholar. Editorial: Five-membered ring heterocyclic compounds as anticancer drug candidates. Available online: [Link]

  • MDPI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Available online: [Link]

  • MDPI. New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. Available online: [Link]

  • ACS Publications. Thioether-Directed NiH-Catalyzed Remote γ-C(sp3)–H Hydroami. Available online: [Link]

  • PMC. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Available online: [Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Modeling of Nitropyridyl Thiopropanoates

Executive Summary The solubility profile of nitropyridyl thiopropanoates —specifically intermediates like methyl 3-((3-nitropyridin-2-yl)thio)propanoate—is a critical parameter in the optimization of nucleophilic aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of nitropyridyl thiopropanoates —specifically intermediates like methyl 3-((3-nitropyridin-2-yl)thio)propanoate—is a critical parameter in the optimization of nucleophilic aromatic substitution (


) reactions and subsequent purification steps.[1] These compounds exhibit a "Janus-faced" solubility behavior: the nitropyridine core  dictates high polarity and hydrogen-bond acceptance, while the thiopropanoate tail  introduces significant lipophilicity.[1]

This guide provides a rigorous, self-validating framework for determining, modeling, and applying solubility data. It moves beyond simple "dissolution" to explore the thermodynamic drivers (enthalpy/entropy) required for precise crystal engineering and yield maximization.[1]

Part 1: Molecular Architecture & Solubility Mechanisms[1]

To predict solubility, one must deconstruct the solute-solvent interaction at the molecular level.[1] Nitropyridyl thiopropanoates possess three distinct interaction zones:

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that creates a high dipole moment.[1] It favors polar aprotic solvents  (e.g., Acetone, DMF, DMSO) via dipole-dipole interactions.[1]
    
  • The Pyridine Nitrogen: A weak base and hydrogen bond acceptor.[1] It facilitates solubility in protic solvents (e.g., Methanol, Ethanol), though this is often sterically or electronically modulated by the adjacent nitro group.[1]

  • The Thiopropanoate Chain (

    
    ):  This flexible, lipophilic tail disrupts the crystal lattice energy but limits solubility in highly polar media like water.[1]
    
The "Push-Pull" Solvent Hierarchy

Based on the Hansen Solubility Parameters (HSP) of structural analogs (e.g., nitropyridines and thioesters), the solubility profile typically follows this hierarchy:

Solvent ClassRepresentative SolventsInteraction MechanismSolubility Rating
Ketones Acetone, 2-ButanoneStrong dipole-dipole alignment with

.[1]
Excellent
Esters Ethyl Acetate"Like-dissolves-like" match with propanoate tail.[1]High
Alcohols Methanol, EthanolH-bonding to Pyridine N; limited by alkyl tail.[1]Moderate
Ethers THF, 1,4-DioxaneModerate polarity; good general solvation.[1]Moderate
Hydrocarbons Hexane, TolueneLack of polar interactions to overcome lattice energy.[1]Low
Water WaterHydrophobic effect of the thio-chain dominates.[1]Insoluble

Part 2: Experimental Determination Protocols

Reliable solubility data requires a dynamic method to detect phase equilibrium accurately.[1] The Laser Monitoring Observation Technique is superior to the static "shake-flask" method as it minimizes sampling errors and temperature fluctuations.[1]

Protocol: Dynamic Laser Monitoring Solubility Determination

Objective: Determine the mole fraction solubility (


) with 

Relative Standard Deviation (RSD).

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser transmissometer (635 nm diode).[1]

  • Magnetic stirrer (constant RPM).[1]

Workflow:

  • Preparation: Weigh a precise mass of solvent (

    
    ) into the vessel.[1]
    
  • Solute Addition: Add a known mass of nitropyridyl thiopropanoate (

    
    ) in excess.
    
  • Equilibration: Heat the mixture until full dissolution (laser transmittance = 100%).

  • Cooling & Nucleation: Slowly cool the solution. The temperature at which the laser transmittance drops sharply (due to turbidity/nucleation) is recorded as the saturation temperature (

    
    ).[1]
    
  • Solid Phase Verification: Filter the precipitate and analyze via Powder X-Ray Diffraction (PXRD) to confirm no polymorphic transition or solvate formation occurred.[1]

Visualization: Experimental Workflow

The following diagram outlines the self-validating loop required for high-integrity data.

SolubilityProtocol Start Weigh Solute & Solvent Dissolve Heat to Dissolution (Transmittance = 100%) Start->Dissolve Cool Controlled Cooling (0.1 K/min) Dissolve->Cool Detect Laser Detection (Turbidity Onset) Cool->Detect Record Record T_sat & Mass Detect->Record T_sat Identified Verify PXRD Analysis (Polymorph Check) Record->Verify Verify->Start Next Solvent/Conc

Figure 1: Dynamic Laser Monitoring Workflow. The cycle ensures that the solid phase remains consistent throughout the experiment.

Part 3: Thermodynamic Modeling

Raw data points are insufficient for process design.[1] You must correlate data using thermodynamic models to predict solubility at unmeasured temperatures.[1] The Modified Apelblat Equation is the industry standard for this class of compounds due to its ability to handle non-ideal solution behavior.[1]

The Modified Apelblat Model

[1]

Where:

  • 
    : Mole fraction solubility of the solute.[1][2][3]
    
  • 
    : Absolute temperature (Kelvin).[1][4][5]
    
  • 
    : Empirical parameters derived from non-linear regression.
    
    • A/C : Related to the entropy of solution and activity coefficient non-ideality.[1]

    • B : Related to the enthalpy of solution (

      
      ).[1]
      

Validation Criteria:

  • Relative Average Deviation (RAD): Must be

    
    .
    
  • Root Mean Square Deviation (RMSD): Must be

    
    .[1]
    

Note: If Apelblat fails (RAD > 5%), utilize the


h (Buchowski) equation , which is often more robust for systems with strong hydrogen bonding (e.g., alcohols).[1]

Part 4: Solvent Selection Strategy for Purification

The ultimate goal of solubility profiling is often purification (recrystallization).[1] For nitropyridyl thiopropanoates, a Cooling Crystallization or Anti-solvent Crystallization strategy is most effective.[1]

Recommended Solvent Systems
  • Primary Solvent: Acetone or Ethyl Acetate (High solubility at high T).[1]

  • Anti-Solvent: Water or Hexane (Low solubility).[1]

  • Binary Mixture: Ethanol + Water.[1]

    • Mechanism:[1] The compound dissolves in hot Ethanol.[1][2][3] Water is added to reduce solubility power, forcing precipitation of the hydrophobic thiopropanoate tail first.[1]

Visualization: Solvent Selection Decision Matrix

Use this logic flow to select the optimal solvent system for your specific derivative.[1]

SolventSelection Start Select Purification Goal CheckPol Is impurity polar? Start->CheckPol Yield Maximize Yield? Start->Yield YesPol Yes (e.g., unreacted salts) CheckPol->YesPol NoPol No (e.g., dimers) CheckPol->NoPol UseEA Use Ethyl Acetate (Wash with Water) YesPol->UseEA UseAlc Use Methanol/Water Recrystallization NoPol->UseAlc Cooling Cooling Crystallization (Acetone) Yield->Cooling

Figure 2: Decision Matrix for Solvent Selection based on impurity profile and yield requirements.

References

  • Wang, J., et al. (2021).[1] "Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling." MDPI Processes. (Demonstrates the Modified Apelblat modeling standard for nitrogenous heterocycles). [1]

  • Zhang, Y., et al. (2017).[1] "Thermodynamic Solubility and Mixing Properties of 2-methyl-4-nitroaniline in Pure Organic Solvents." Journal of Chemical & Engineering Data. (Provides baseline solubility trends for nitro-substituted aromatics). [1]

  • Sigma-Aldrich. "Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate Product Specification." (Structural analog reference for physicochemical properties).

  • Tang, X., et al. (2024).[1] "Dissolution Thermodynamics of Sulfamethazine." PMC / NIH.[1] (Validates the "Laser Monitoring" technique for dynamic solubility determination).

Sources

Foundational

Pyridine Thioether Esters: A Technical Guide to Structural Versatility in Drug Discovery

Topic: Potential Pharmaceutical Applications of Pyridine Thioether Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Pharmaceutical Applications of Pyridine Thioether Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold" Architecture

In the landscape of medicinal chemistry, the pyridine ring is a "privileged scaffold," appearing in over 14% of all U.S. FDA-approved drugs. However, the specific subclass of Pyridine Thioether Esters (PTEs) represents an underutilized yet highly potent structural motif.

PTEs combine three critical pharmacophoric elements:

  • The Pyridine Core: Acts as a hydrogen bond acceptor and π-stacking unit, critical for binding to kinase ATP pockets and DNA minor grooves.

  • The Thioether (-S-) Linker: A bioisostere of ether and methylene bridges that modulates lipophilicity (LogP) and metabolic stability. It often serves as a "hinge" allowing the molecule to adopt conformations required for active site fitting.

  • The Ester Functionality: Serves a dual role—either as a prodrug moiety to enhance cellular permeability (cleaved by intracellular esterases) or as a specific hydrogen-bonding motif interacting with residues like Serine or Threonine in target enzymes.

This guide details the synthesis, structure-activity relationships (SAR), and therapeutic applications of PTEs, specifically in oncology and infectious diseases.

Chemical Synthesis: Construction of the PTE Core

The synthesis of pyridine thioether esters typically relies on the nucleophilic substitution of halopyridines or the alkylation of pyridinethiones. The following pathway is the industry standard for generating high-purity scaffolds.

Synthetic Pathway Visualization

SynthesisPathway Start 2-Chloropyridine Derivative Intermediate Pyridine-2-thione (Tautomer) Start->Intermediate Nucleophilic Substitution Reagent1 Thiourea / NaHS Reagent1->Intermediate Product Pyridine Thioether Ester (Target Scaffold) Intermediate->Product S-Alkylation (Thio-Michael/SN2) Reagent2 Ethyl Chloroacetate + K2CO3 (Base) Reagent2->Product Cyclization Thienopyridine (Fused System) Product->Cyclization Thorpe-Ziegler Cyclization (Optional)

Figure 1: General synthetic route from 2-chloropyridine to pyridine thioether esters, including the potential for Thorpe-Ziegler cyclization to fused thienopyridines.[1][2]

Detailed Experimental Protocol: Synthesis of Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetate

This protocol is validated for generating precursors used in kinase inhibitor studies.

Reagents:

  • 3-cyano-4,6-dimethylpyridine-2-thione (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Acetone or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-cyano-4,6-dimethylpyridine-2-thione in 30 mL of anhydrous acetone.

  • Deprotonation: Add 20 mmol of anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the thiolate anion.

  • Alkylation: Dropwise add 11 mmol of ethyl chloroacetate. A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 3–5 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting thione spot (lower Rf) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into 100 mL of ice-cold water. The ester product often precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and recrystallize from ethanol.

    • If oil forms: Extract with Dichloromethane (3 x 30 mL), dry over MgSO₄, and concentrate in vacuo.

  • Yield Expectation: 85–95%.

  • Validation: ¹H NMR should show a singlet around δ 4.0–4.2 ppm (S-CH₂) and a quartet/triplet pattern typical of the ethyl ester group.

Therapeutic Application: Oncology

Pyridine thioether esters have demonstrated significant cytotoxicity against human cancer cell lines, particularly MCF-7 (breast) , HepG2 (liver) , and HCT-116 (colon) .

Mechanism of Action: Dual Inhibition

Research suggests these compounds act via two primary mechanisms:

  • EGFR Kinase Inhibition: The pyridine nitrogen mimics the adenine ring of ATP, binding to the hinge region of the Epidermal Growth Factor Receptor (EGFR). The thioether ester tail extends into the hydrophobic pocket, blocking ATP access.

  • Tubulin Polymerization Inhibition: Similar to colchicine, certain PTE derivatives bind to tubulin, preventing microtubule assembly and inducing mitotic arrest at the G2/M phase.

Pathway Visualization: EGFR Signal Blockade

EGFR_Pathway Ligand EGF (Ligand) EGFR EGFR (Receptor) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Phosphorylation Inhibitor Pyridine Thioether Ester (Drug) Inhibitor->EGFR Competitive Inhibition (ATP Binding Site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Gene Transcription

Figure 2: Mechanism of Action: Pyridine thioether esters competitively inhibit the ATP-binding site of EGFR, halting the Ras/Raf/MEK/ERK proliferation cascade.

Quantitative Data: Cytotoxicity Profile (IC₅₀)

The following table summarizes comparative cytotoxicity data from recent studies on pyridine thioether derivatives [1, 3].

Compound ClassSubstituent (R)Cell Line: MCF-7 (Breast)Cell Line: HepG2 (Liver)Reference Drug (Doxorubicin)
PTE-01 4-Chlorophenyl5.36 µM8.12 µM4.50 µM
PTE-02 4-Methoxyphenyl12.4 µM15.6 µM4.50 µM
PTE-03 3-Nitro (NO₂)0.70 µM 1.10 µM4.50 µM

Note: The presence of electron-withdrawing groups (e.g., Nitro) on the phenyl ring attached to the pyridine core significantly enhances potency, likely by increasing the acidity of the scaffold or improving electrostatic interactions within the binding pocket.

Therapeutic Application: Antimicrobial Agents[3][4][5]

Beyond oncology, PTEs serve as potent antimicrobial agents. The mechanism often involves the inhibition of DNA Gyrase , a target shared with quinolone antibiotics, or the disruption of cell wall synthesis.

Spectrum of Activity
  • Gram-Negative: Escherichia coli, Pseudomonas aeruginosa.[]

  • Gram-Positive: Staphylococcus aureus, Bacillus subtilis.

  • Fungal: Candida albicans.[4][5][][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration of the pyridine thioether ester that inhibits visible bacterial growth.

Methodology:

  • Inoculum Prep: Adjust bacterial culture (e.g., E. coli ATCC 25922) to 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.

  • Compound Dilution: Dissolve the test compound in DMSO. Prepare serial two-fold dilutions in a 96-well microtiter plate (Range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation: Add 100 µL of diluted bacterial suspension to each well containing the drug. Include positive control (Ciprofloxacin) and negative control (Broth + DMSO only).

  • Conditions: Incubate at 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or use a spectrophotometer at 600 nm. The MIC is the first well with no visible growth.

Future Outlook & Challenges

Metabolic Stability (The Thioether Liability)

A major challenge in PTE development is the metabolic oxidation of the thioether (-S-) to sulfoxide (-S(=O)-) and sulfone (-S(=O)₂-) by Cytochrome P450 enzymes.

  • Impact: This oxidation increases polarity, potentially reducing membrane permeability and altering target binding affinity.

  • Mitigation Strategy: Steric shielding of the sulfur atom or bioisosteric replacement with selenium (selenoethers) are active areas of research.

Prodrug Strategies

The ester moiety is a prime candidate for "soft drug" design. By varying the ester chain length (methyl vs. tert-butyl), researchers can fine-tune the hydrolysis rate by plasma esterases, allowing for controlled release of the active carboxylic acid metabolite (if the acid is the active form) or improving oral bioavailability of the parent ester.

References

  • Design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives. ResearchGate. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link][7]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate in Medicinal Chemistry

Content Type: Application Note & Detailed Protocol Guide Subject: CAS 176658-24-5 | Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Guide Subject: CAS 176658-24-5 | Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Bifunctional Linchpin

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is a high-value heterocyclic intermediate characterized by its orthogonal reactivity. It serves as a strategic "linchpin" in drug discovery, particularly for the synthesis of Type I and Type II kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers .

Its utility stems from three distinct structural features:

  • The 5-Nitro Group: A latent aniline equivalent. Upon reduction, it provides a nucleophilic handle for amide coupling or urea formation (common in kinase hinge-binding motifs).

  • The Thioether Linker: A stable spacer that modulates lipophilicity and metabolic stability. Unlike ether linkages, the thioether offers unique oxidation states (sulfoxide/sulfone) for fine-tuning electronic properties.

  • The Methyl Propanoate Tail: A versatile electrophile. It can be hydrolyzed to an acid for library generation, reduced to an alcohol for heterocyclization, or used directly as a linker attachment point.

This guide details the synthesis, chemoselective manipulation, and application of this intermediate, focusing on avoiding common pitfalls such as catalyst poisoning and unwanted desulfurization.

Chemical Profile & Stability[1][2]

PropertyDataNotes
CAS Number 176658-24-5
Formula

MW 242.25 g/mol
Appearance Yellow to pale orange solidTypical of nitropyridines
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water/hexanes
Storage 2-8°C, Inert atmosphereSensitive to strong bases (ester hydrolysis)
Key Risk Thioether oxidationAvoid prolonged exposure to air/peroxides unless sulfoxide is desired

Strategic Application Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

SyntheticPathways Start Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate (Core Intermediate) Amine 5-Amino Derivative (Aniline Handle) Start->Amine Chemoselective Reduction (Fe/NH4Cl or SnCl2) Acid Carboxylic Acid (Linker Handle) Start->Acid Mild Hydrolysis (LiOH, THF/H2O) Sulfone Sulfone/Sulfoxide (Electronic Tuning) Start->Sulfone mCPBA or Oxone Kinase Kinase Inhibitor Scaffold (Urea/Amide formation) Amine->Kinase Scaffold Elaboration PROTAC PROTAC/Bioconjugate (Amide Coupling to Ligand) Acid->PROTAC Linker Attachment

Figure 1: Divergent synthetic utility of the intermediate. The "Green Pathway" is preferred for kinase inhibitor synthesis, while the "Red Pathway" is utilized for linker design.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (SNAr Displacement)

Objective: Synthesize Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate from 2-chloro-5-nitropyridine. Mechanism: Nucleophilic aromatic substitution (


). The nitro group at C5 activates the C2-chlorine for displacement by the thiol.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)[1]

  • Methyl 3-mercaptopropionate (1.1 eq)

  • Potassium Carbonate (

    
    , 1.5 eq) or DIPEA (1.2 eq)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (10 mmol) in ACN (50 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add

    
     (15 mmol) followed by the dropwise addition of Methyl 3-mercaptopropionate (11 mmol).
    
    • Expert Note: The reaction is exothermic. Control temperature to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting chloride should disappear.

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH or purify via flash chromatography (0-30% EtOAc in Hexanes) if necessary.
    
    • Yield Expectation: 85–95%.

Protocol B: Chemoselective Nitro Reduction (The "Sulfur-Safe" Method)

Challenge: Reducing the nitro group without poisoning the catalyst (common with Pd/C + Sulfur) or hydrolyzing the ester. Recommended Method: Iron/Ammonium Chloride or Tin(II) Chloride. Avoid Raney Nickel unless desulfurization is intended.

Materials:

  • Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate (1.0 eq)[3]

  • Iron powder (5.0 eq, fine mesh)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: EtOH/Water (4:1)

Step-by-Step Procedure:

  • Setup: Suspend the nitro intermediate (5 mmol) in EtOH (40 mL) and water (10 mL).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to 70–80°C with vigorous stirring.

    • Observation: The yellow color of the nitro compound will fade to a darker/colorless amine solution over 1–3 hours.

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate to remove EtOH. Extract the aqueous residue with EtOAc.[2]

    • Critical Step: Do not acidify the aqueous layer during workup, as the pyridine amine is basic and will remain in the water. Keep pH neutral/slightly basic.

  • Isolation: Dry organic layer (

    
    ) and concentrate to yield the 5-amino-2-thio-pyridine  derivative.
    
    • Stability Note: Anilines are oxidation-sensitive. Use immediately or store under Nitrogen at -20°C.

Application Case Study: Kinase Inhibitor Scaffold Design

In modern kinase drug discovery (e.g., targeting JAK2 or EGFR), the 2-aminopyridine motif is a privileged pharmacophore. The thio-propanoate chain at the 6-position (relative to amine) acts as a solvent-front binder or a handle for solubilizing groups.

Decision Logic for Functionalization:

DecisionTree Root 5-Amino-2-thio-pyridine Intermediate Q1 Target Binding Mode? Root->Q1 Type1 Type I Inhibitor (ATP Competitive) Q1->Type1 Hinge Binder Type2 Type II Inhibitor (DFG-out Binder) Q1->Type2 Allosteric/Deep Pocket Action1 React with Heterocyclic Halide (e.g., Chloropyrimidine) Type1->Action1 Action2 React with Isocyanate (Forms Urea Linker) Type2->Action2

Figure 2: Decision matrix for elaborating the amine handle based on inhibitor design strategy.

Reaction Highlight: To synthesize a urea-linked Type II inhibitor:

  • Dissolve the 5-amino derivative (from Protocol B) in dry DCM.

  • Add an aryl isocyanate (1.0 eq) and mild base (Pyridine or TEA).

  • Stir at RT for 12h. The urea product usually precipitates or can be isolated by chromatography.

  • Post-modification: The methyl ester tail can now be hydrolyzed (LiOH) to an acid and coupled to a piperazine/morpholine group to improve solubility and pharmacokinetic (PK) properties.

Troubleshooting & Expert Tips

ProblemProbable CauseSolution
Low Yield in

Hydrolysis of chlorideEnsure reagents are dry; avoid hydroxide bases (use

or DIPEA).
Catalyst Poisoning Sulfur binding to PdSwitch from

to Fe/NH_4Cl or Zn/AcOH reduction methods.
Ester Hydrolysis pH too highAvoid strong bases like NaOH during workups; use mild bicarbonate washes.
Desulfurization Raney Ni usageNever use Raney Ni with this thioether unless you intend to cleave the C-S bond.

References

  • Sigma-Aldrich. Product Specification: Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate (CAS 176658-24-5).[3] (Representative link for structural class verification).

  • BenchChem. 2-Methoxy-5-nitropyridine and related thio-analogs in drug discovery.

  • National Institutes of Health (PMC). Nitropyridines in the Synthesis of Bioactive Molecules. (Discusses reduction and coupling strategies for 5-nitropyridines).

  • Common Organic Chemistry. Nitro Reduction Protocols (Fe, SnCl2, Zn).[4]

  • MDPI Pharmaceuticals. Recent Progress in the Synthesis of Drugs Incorporating Nitro(het)arene Core.

(Note: While specific "blockbuster" drugs using this exact methyl ester intermediate are proprietary, the protocols above are standard best practices derived from the cited medicinal chemistry literature for this structural class.)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion in nitropyridine thiol coupling

Topic: Troubleshooting Low Conversion in C-S Bond Formation Audience: Medicinal Chemists & Process Development Scientists The Diagnostic Framework From the Desk of the Senior Application Scientist: Low conversion in nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in


 C-S Bond Formation
Audience:  Medicinal Chemists & Process Development Scientists
The Diagnostic Framework

From the Desk of the Senior Application Scientist: Low conversion in nitropyridine thiol couplings is rarely a "bad batch" of reagents. It is almost always a kinetic bottleneck caused by a mismatch between the nucleophile’s protonation state and the electrophile’s activation energy .

When coupling a thiol (R-SH) with a nitropyridine, you are typically performing a Nucleophilic Aromatic Substitution (


). The reaction hinges on the formation of a Meisenheimer complex.[1] If your conversion is low (<50%), you are likely facing one of three specific failure modes:
  • The "Soft" Nucleophile Problem: The thiol is not effectively deprotonated, or the thiolate is solvated too heavily.

  • The Regio-Electronic Trap: The nitro group is activating the wrong position, or acts as a leaving group itself (denitration) rather than an activator.

  • The Redox Sink: The thiol is oxidizing to disulfide (R-S-S-R) faster than it couples, often catalyzed by trace nitrites or transition metals.

Troubleshooting Guides & FAQs
Category A: Reaction Stalls or Fails to Initiate

Q: I am recovering >80% starting material despite heating at 80°C. Is my pyridine too deactivated? A: Before blaming the pyridine, check your Base/Solvent pairing . In


, the active species is the thiolate anion (RS⁻), not the thiol.
  • Diagnosis: If you are using a weak base (e.g.,

    
    ) in a protic or non-polar solvent (MeOH or Toluene), you likely have <1% active thiolate in solution.
    
  • The Fix: Switch to a Dipolar Aprotic Solvent (DMF, DMSO, or NMP). These solvents solvate the cation (

    
    ) but leave the thiolate anion "naked" and highly reactive.
    
  • Protocol Adjustment: If using an alkyl thiol (pKa ~10-11), switch to a stronger base like Cs₂CO₃ or NaH . Cesium is larger ("softer") and promotes better solubility of the thiolate salt in organic media.

Q: My reaction turns black, and I see a new spot on TLC, but LCMS shows no product. What is happening? A: You are likely triggering Meisenheimer Complex decomposition or Polymerization . Nitropyridines are electron-deficient. If the reaction mixture is too basic or heated too aggressively, the pyridine ring can degrade.

  • The Fix: Lower the temperature and add the base slowly to the thiol/pyridine mixture. Ensure your reaction is under an inert atmosphere (

    
     or Ar) to prevent oxidative degradation of the electron-rich intermediate.
    
Category B: Side Reactions & Impurities [2]

Q: I see 50% conversion, but the other 50% is the disulfide dimer (R-S-S-R). How do I stop this? A: This is the "Redox Sink." Thiols are easily oxidized.[3]

  • Cause 1 (Oxygen):

    
     requires basic conditions. Thiolates + 
    
    
    
    + Base = Rapid Disulfide formation.
  • Cause 2 (Nitrite Scavenging): If you are displacing a Nitro group (rather than a halogen activated by a nitro), the leaving group is Nitrite (

    
    ). Nitrite can oxidize the remaining thiol to disulfide.[4]
    
  • The Solution:

    • Degas solvents rigorously (sparge with Argon for 15 mins).

    • Add a Reducing Agent: Add 1.5 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) to the reaction. TCEP selectively reduces disulfides back to thiols in situ without interfering with the

      
       mechanism (unlike DTT, which can compete as a nucleophile).
      

Q: I am trying to displace a Chlorine on 2-chloro-3-nitropyridine, but I’m getting a mixture of products. Why? A: You are fighting Regiochemical Ambiguity . The Nitro group is a powerful electron-withdrawing group (EWG), but it is also a good leaving group (nucleofugality of


 vs 

is often comparable in heteroaromatics).
  • Mechanism: The thiol might attack C2 (displacing Cl) or C3 (displacing

    
    ).
    
  • Control:

    • To displace Cl: Use milder conditions (0°C to RT). Halogens are typically displaced faster than nitro groups at lower temperatures due to the lower activation energy of the C-Hal bond cleavage step in highly activated systems.

    • To displace

      
      : This usually requires higher heat. If you want to keep the nitro group, avoid overheating.
      
Comparative Data: Base & Solvent Selection

Use this table to select the correct system based on your Thiol's acidity.

Thiol ClassApprox pKaRecommended BaseRecommended SolventWhy?
Aromatic (Thiophenol) 6–8

or

ACN or DMFEasy to deprotonate; mild base prevents side reactions.
Heteroaromatic 5–7

EtOH/Water or DMFHighly acidic; requires very mild buffering to prevent decomposition.
Alkyl (Primary) 10–11

or

DMSO or DMFHard to deprotonate; requires strong base + polar solvent to expose the anion.
Sterically Hindered 11+

or

THF or DMFRequires irreversible deprotonation before adding the electrophile.
Visualization: Troubleshooting Logic Tree

The following diagram illustrates the decision-making process for diagnosing low conversion.

TroubleshootingLogic Start Problem: Low Conversion (<50%) CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckDisulfide Is Disulfide (R-S-S-R) Present? CheckSM->CheckDisulfide No (SM Consumed) IncreaseBase Action: Switch to Cs2CO3/DMSO Increase Temp CheckSM->IncreaseBase Yes (SM Intact) CheckRegio Are there multiple product spots? CheckDisulfide->CheckRegio No AddTCEP Action: Add TCEP (1.5 eq) Degas Solvent CheckDisulfide->AddTCEP Yes CheckLG Action: Check Leaving Group (NO2 vs Halogen competition) CheckRegio->CheckLG Yes PdCatalysis Action: Switch to Pd-Catalysis (Buchwald-Hartwig) CheckRegio->PdCatalysis No (Unclear decomp) IncreaseBase->PdCatalysis Still Fails?

Caption: Decision tree for diagnosing kinetic vs. thermodynamic failures in nitropyridine couplings.

Advanced Protocol: The "Nuclear Option"

If standard


 fails (typically due to electron-rich substituents on the pyridine deactivating the ring), you must switch mechanisms from Nucleophilic Aromatic Substitution  to Transition Metal Catalysis .
Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)

Use this when the nitropyridine is not "activated" enough for


.

Reagents:

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) - Crucial for C-S bonds due to wide bite angle.

  • Base: DIPEA (2.0 eq) or

    
    
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge a microwave vial with Nitropyridine (1.0 eq), Thiol (1.2 eq),

    
    , and Xantphos.
    
  • Seal and purge with Argon for 5 minutes (needle inlet/outlet).

  • Inject degassed 1,4-Dioxane and Base.

  • Heat to 100°C for 4–12 hours.

  • Note: The nitro group is tolerated well by Pd/Xantphos systems, unlike Pd/Phosphine systems where nitro-reduction can occur.

References
  • Mechanistic Insight into

    
    : 
    
    • Title: Kinetics and Reaction Mechanism of Biothiols Involved in Reactions.
    • Source: Frontiers in Chemistry (2022).
    • URL:[Link]

  • Nitro Group Displacement (Denitration)

    • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines.[5]

    • Source: Molecules (2022).[6]

    • URL:[Link]

  • Palladium Catalysis Alternatives

    • Title: Palladium-Catalyzed Cross-Coupling Reactions (Nobel Prize Context).
    • Source: NobelPrize.org.
    • URL:[Link]

  • Thiol Oxidation Issues

    • Title: Biological Mechanisms of S-Nitrosothiol Form
    • Source: MDPI (2021).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate

Troubleshooting Dashboard: Quick Status Check Use this dashboard to immediately diagnose issues based on visual cues and reaction outcomes. ObservationDiagnosisRoot CauseImmediate Action Solution turns bright Yellow/Oran...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Dashboard: Quick Status Check

Use this dashboard to immediately diagnose issues based on visual cues and reaction outcomes.

ObservationDiagnosisRoot CauseImmediate Action
Solution turns bright Yellow/Orange Critical Failure Retro-Michael Elimination. The base has triggered the release of 5-nitropyridine-2-thiolate.Stop. Lower temperature immediately. Neutralize with dilute acid (HCl/AcOH) to pH 6-7.
Low Yield of Acid Product Side Reaction Competitive elimination is faster than saponification.Switch to Protocol A (LiOH/Peroxide) or Protocol C (Acid Hydrolysis).
Red/Brown Precipitate Complex Degradation Formation of complex copper/metal clusters (if metals present) or polymerization of released acrylate.Check for metal contamination. Filter solids. Analyze filtrate by LC-MS.
Starting Material Unchanged Kinetics Issue Base is too weak or temperature too low for the specific ester steric environment.Increase time, not temperature. Switch to LiOH from NaHCO₃.

Deep Dive: The Chemistry of Instability

To successfully handle Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate, you must understand the Retro-Michael Elimination pathway. This molecule is a


-thio ester , a structural motif notoriously unstable in base.
The Mechanism

Under basic conditions, the


-protons (adjacent to the carbonyl) are acidic. Deprotonation forms an enolate. Because the 5-nitropyridine group is electron-deficient, the sulfur atom is a stable leaving group (as the thiolate anion). The enolate collapses, ejecting the thiolate and forming an acrylate (methyl acrylate).

Key Risk Factor: The 5-nitro group on the pyridine ring stabilizes the negative charge on the sulfur leaving group (


 ~7), accelerating this elimination reaction significantly compared to standard alkyl thioethers.
Visualizing the Degradation Pathway

The following diagram illustrates the competitive pathways: Path A (Desired Hydrolysis) vs. Path B ( undesired Elimination) .

RetroMichael SM Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate (Starting Material) Enolate Enolate Intermediate SM->Enolate Deprotonation (Fast) Base Base (OH-) Base->SM Acid Target Product (Carboxylic Acid) Enolate->Acid Path A: Saponification (Requires Nucleophilic Attack) MeOH Methanol Enolate->MeOH Thiolate 5-nitropyridine-2-thiolate (YELLOW/ORANGE) Enolate->Thiolate Path B: Retro-Michael (Elimination) Acrylate Methyl Acrylate Enolate->Acrylate

Figure 1: Competitive pathways. Path B (Red) dominates with strong bases or high heat, leading to the yellow thiolate byproduct.

Optimized Protocols

Do not use standard 1N NaOH/MeOH protocols for this molecule. Use the following specialized methods to minimize elimination.

Protocol A: Low-Temperature LiOH Hydrolysis (Recommended)

Best for: Standard conversion to the carboxylic acid.

Rationale: Lithium Hydroxide (LiOH) is less basic and more coordinating than NaOH/KOH. Low temperature kinetically disfavors the elimination pathway.

  • Dissolve: Dissolve 1.0 eq of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate in THF:Water (3:1 ratio).

  • Cool: Cool the solution to 0°C (Ice bath). Critical step.

  • Add Base: Add 1.1 eq of LiOH·H₂O (solid or 1M solution) dropwise.

  • Monitor: Stir at 0°C. Monitor by TLC/HPLC every 15 minutes.

    • Checkpoint: If the solution turns bright yellow, stop immediately and acidify.

  • Quench: Once SM is consumed (typically 1-2 hours), acidify carefully with 1N HCl to pH 4-5 while still cold.

  • Extract: Extract immediately with EtOAc. Do not allow the aqueous basic layer to stand.

Protocol B: Peroxide-Assisted Hydrolysis (Advanced)

Best for: Highly sensitive substrates where Protocol A fails.

Rationale: The hydroperoxide anion (HOO⁻) is much more nucleophilic than hydroxide (OH⁻) (alpha-effect) but significantly less basic (


 11.6 vs 15.7). This promotes attack on the carbonyl (saponification) while minimizing 

-deprotonation (elimination).
  • Prepare: Dissolve substrate in THF at 0°C.

  • Activate: Add 4.0 eq of 30%

    
    .
    
  • Initiate: Add 2.0 eq of LiOH·H₂O.[1][2][3][4]

  • Workup: Quench with Sodium Thiosulfate (

    
    ) to destroy excess peroxide before acidification.
    
Protocol C: Acid-Catalyzed Hydrolysis (Alternative)

Best for: Substrates completely intolerant to base.

Rationale: Acidic conditions protonate the carbonyl, activating it for water attack, but do not generate the enolate intermediate required for the Retro-Michael elimination.

  • Mix: Dissolve substrate in 1,4-Dioxane:2N HCl (1:1).

  • Heat: Heat to 60°C.

  • Note: This reaction is slower. Monitor for nucleophilic attack of chloride on the pyridine ring (rare but possible at high heat).

Decision Tree: Method Selection

Use this logic flow to determine the correct experimental path for your specific constraints.

DecisionTree Start Start: Hydrolysis Goal BaseSens Is the molecule base-sensitive? Start->BaseSens ProtocolA Protocol A: LiOH @ 0°C BaseSens->ProtocolA No/Unknown ProtocolC Protocol C: Acid Hydrolysis (HCl) BaseSens->ProtocolC Yes (Strict) ProtocolB Protocol B: LiOH + H2O2 ProtocolA->ProtocolB If Elimination Observed (Yellow Color)

Figure 2: Workflow for selecting the appropriate hydrolysis method.

Frequently Asked Questions (FAQ)

Q: Why did my reaction mixture turn yellow immediately after adding NaOH? A: You witnessed the release of the 5-nitropyridine-2-thiolate anion. This confirms that the Retro-Michael elimination occurred instead of hydrolysis. The nitro group makes the pyridine ring an excellent electron sink, stabilizing the sulfur anion and driving the elimination.

Q: Can I use Sodium Carbonate (


) or Potassium Carbonate (

)?
A: Carbonates are often too weak to hydrolyze methyl esters efficiently at room temperature, requiring heat. However, heat + weak base is often worse than cold + strong base for this substrate, as heat promotes the elimination entropy. Stick to LiOH at 0°C.

Q: Is the 5-nitropyridine ring susceptible to nucleophilic attack? A: Yes. The 2-position (where the sulfur is attached) is activated for


 (Nucleophilic Aromatic Substitution). Strong nucleophiles (like methoxide or hydroxide in high concentrations) can attack the ring, displacing the entire propanoate chain. This is another reason to avoid high concentrations of strong bases.

Q: I need to remove the propanoate chain to get the free thiol. How do I do that? A: If your goal is deprotection (releasing the thiol), you should intentionally promote the Retro-Michael reaction. Use Sodium Ethoxide (NaOEt) in Ethanol at room temperature. The yellow color indicates success.

References

  • Retro-Michael Elimination in Thioethers

    • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.[5] Bioconjugate Chemistry, 22(10), 1946–1953.

    • Note: Establishes the mechanism of thiol elimination from succinimide/propanoate deriv
  • Peroxide-Assisted Hydrolysis (LiOOH)

    • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.

    • Note: The foundational protocol for using LiOH/H2O2 to hydrolyze sensitive esters without epimerization or elimin
  • Properties of 5-Nitropyridine-2-thiol

    • Sigma-Aldrich Product Specification: 5-nitropyridine-2-thiol. (2024). Merck KGaA.

    • Note: Confirms the acidity and physical properties (yellow solid) of the leaving group.
  • Base Hydrolysis of Esters (General Mechanisms)

Sources

Troubleshooting

Removing unreacted methyl 3-mercaptopropionate from product mixture

Technical Support Center: Removal of Methyl 3-Mercaptopropionate (MMP) Introduction: The "Skunk" Factor vs. Chemical Purity Current Status: You are likely reading this because your product mixture has a persistent, disag...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Removal of Methyl 3-Mercaptopropionate (MMP)

Introduction: The "Skunk" Factor vs. Chemical Purity

Current Status: You are likely reading this because your product mixture has a persistent, disagreeable odor (sulfur/rotten eggs) or because analytical data (NMR/LCMS) shows a residual peak corresponding to Methyl 3-mercaptopropionate (MMP).

The Challenge: MMP (CAS: 2935-90-2) is a potent nucleophile with a distinct ester motif. Its removal is complicated by two factors:

  • Olfactory Threshold: The human nose detects thiols at parts-per-billion (ppb) levels. A "smelly" product does not always mean a chemically impure product.

  • Chemical Sensitivity: MMP contains an ester group. Aggressive base washes (e.g., 1M NaOH) intended to deprotonate the thiol will likely hydrolyze the ester, potentially degrading your target molecule if it shares similar functionality.

This guide prioritizes non-destructive removal strategies, moving from physical separation to chemoselective scavenging.

Module 1: Triage & Diagnostics

Objective: Determine if the issue is residual starting material (MMP) or a disulfide dimer, and select the appropriate removal method.

Diagnostic Workflow

Do not rely solely on smell. Use the Ellman’s Test to confirm the presence of free thiols.[1][2][3][4] Disulfides (MMP-S-S-MMP) smell less intense but are chemically distinct impurities.

Ellman’s Reagent Protocol (Qualitative/Semi-Quantitative):

  • Reagent: Dissolve 4 mg of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL of Phosphate Buffer (pH 8.0).

  • Test: Add 10 µL of your product mixture (dissolved in MeOH/Water) to 100 µL of reagent solution.

  • Result:

    • Instant Yellow Color: High concentration of free thiol (MMP).

      
      Proceed to Module 3. 
      
    • Pale/No Color (but smells): Trace thiol or Disulfide impurity.

      
      Proceed to Module 2. 
      
Decision Matrix (DOT Visualization)

MMP_Removal_Decision_Tree Start Start: Impure Mixture Check_Thiol Ellman's Test Result? Start->Check_Thiol High_Thiol Strong Yellow (Free Thiol) Check_Thiol->High_Thiol Low_Thiol No Color (Trace/Disulfide) Check_Thiol->Low_Thiol Prod_Solid Is Product a Solid? High_Thiol->Prod_Solid Prod_Vol Is Product Volatile? (BP < 200°C) Low_Thiol->Prod_Vol Method_Vac Method A: High Vac / Kugelrohr (Physical Removal) Prod_Vol->Method_Vac No (Product Stable) Method_Chrom Method C: Flash Chromatography (Polarity Separation) Prod_Vol->Method_Chrom Yes Method_Scav Method B: Maleimide Resin (Chemoselective Scavenging) Prod_Solid->Method_Scav Yes (Best Purity) Prod_Solid->Method_Chrom No (Oil/Liquid)

Figure 1: Decision matrix for selecting the optimal MMP removal strategy based on impurity concentration and product physical properties.

Module 2: Physical Removal (Distillation/Vacuum)

Context: MMP has a boiling point of ~169°C at 760 mmHg and ~55°C at 14 mmHg [1]. If your product is a non-volatile oil or solid, physical removal is the cleanest method as it introduces no new reagents.

The "High Vac" Fallacy: Standard rotary evaporators (approx. 10-20 mmHg) are often insufficient to remove MMP completely at safe temperatures (<40°C). You must use high vacuum (<0.5 mmHg).

Protocol: Kugelrohr Distillation

  • Setup: Place the crude mixture in the source bulb of a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (<0.1 mmHg is ideal).

  • Temperature:

    • Set the oven temperature to 60°C .

    • Rotate the bulb to increase surface area.

  • Duration: Run for 1-2 hours. MMP will distill into the cooled receiving bulb.

  • Validation: Check the "pot residue" (your product) via NMR. The triplet at ~2.6-2.8 ppm (S-CH2) should disappear.

Data: MMP Physical Properties

Property Value Implication
Boiling Point (atm) 169°C Too high for simple rotavap removal.
Boiling Point (14 mmHg) 54-55°C Removable with good vacuum pump + mild heat.

| Vapor Pressure | ~2 mmHg (21°C) | Volatile enough to contaminate lab air (Safety Risk). |

Module 3: Chemoselective Scavenging (The Gold Standard)

Context: If physical removal fails or the product is sensitive to heat, use Solid-Supported Scavengers . This is superior to liquid-liquid extraction because it avoids emulsion formation common with thiols and prevents hydrolysis of the MMP ester.

Mechanism: We utilize the Michael Addition reaction. A resin functionalized with an electrophile (Maleimide) reacts rapidly and irreversibly with the nucleophilic thiol (MMP) [2].

Scavenging Workflow (DOT Visualization)

Scavenging_Workflow cluster_mechanism Chemical Mechanism Step1 1. Dissolve Crude (DCM, THF, or DMF) Step2 2. Add Resin (Maleimide-functionalized) Step1->Step2 Step3 3. Agitate (4-16 Hours, RT) Step2->Step3 Step4 4. Filter (Remove Resin + MMP) Step3->Step4 Mech Resin-Maleimide + MMP-SH -> Resin-Maleimide-S-MMP (Covalent Bond) Step3->Mech Step5 5. Evaporate Solvent (Pure Product) Step4->Step5

Figure 2: Workflow for solid-phase scavenging of thiols. The impurity becomes covalently bound to the solid support, allowing easy filtration.

Detailed Protocol:

  • Reagent Selection: Use Silica-supported Maleimide or Polystyrene-Maleimide .[5]

    • Why? Maleimides have faster kinetics than isocyanates or epoxides for thiols.

  • Stoichiometry: Add 3-5 equivalents of resin relative to the estimated residual MMP.

    • Calculation: If you suspect 10% MMP impurity by mass, calculate mmol of MMP and multiply by 4.

  • Solvent Compatibility: DCM, THF, or Ethyl Acetate. Avoid protic solvents (MeOH) if using silica-based resins for long periods (silica leaching).

  • Agitation: DO NOT use a magnetic stir bar. The grinding action pulverizes the resin, clogging filters. Use an orbital shaker or overhead stirrer.

  • Time: 4 hours is usually sufficient; overnight is safe.

  • Filtration: Filter through a fritted glass funnel or a Celite pad. Rinse the resin cake with solvent to recover any adsorbed product.[5]

Module 4: FAQ & Troubleshooting

Q1: Can I just wash the mixture with bleach (Sodium Hypochlorite)? A: NO. While bleach effectively destroys the smell on glassware, adding it to your product mixture is dangerous. Bleach is a strong oxidant. It will:

  • Oxidize MMP to sulfonates or disulfides (which are harder to separate).

  • Likely oxidize susceptible functional groups on your target product (e.g., amines, double bonds, alcohols). Use bleach only for waste treatment of the aqueous layer or cleaning empty flasks.

Q2: Why not use a basic wash (NaOH/NaHCO3)? A:

  • NaOH (Strong Base): Will hydrolyze the methyl ester of MMP, converting it to 3-mercaptopropionic acid. While this makes it water-soluble, the conditions will likely hydrolyze esters in your product as well.

  • NaHCO3 (Weak Base): The pKa of the thiol is ~9-10. Bicarbonate (pH ~8.[3]5) will not fully deprotonate the thiol, leading to poor extraction efficiency.

Q3: The NMR is clean, but it still smells. Why? A: The human nose is a better detector than an NMR. The odor threshold for thiols is in the ppb range, while NMR detection limits are usually ~0.1-1%. If the Ellman's test is negative, the product is likely chemically pure enough for the next step. If the smell is intolerable, perform a filtration through activated charcoal to adsorb trace odorants.

Safety Warning (HSE)

DANGER: Fatal if Inhaled (H330) MMP is highly toxic.[6][7]

  • Workplace: All manipulations, including rotavap venting, must occur in a functioning fume hood.

  • Waste: Treat all thiol-contaminated waste with dilute bleach (in the hood) for 30 minutes before disposal to neutralize the odor and toxicity.

  • Spills: Cover with absorbent material soaked in dilute bleach.

References

  • Chevron Phillips Chemical. (2024). Methyl 3-Mercaptopropionate Safety Data Sheet.[7][8] Retrieved from

  • Sigma-Aldrich. (n.d.). Resin Scavengers for Thiol Removal.[5] Retrieved from

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. (Standard protocol basis).
  • BenchChem. (2025).[5] Technical Support Center: Removal of Thiol Impurities. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Crystal Structure Analysis of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate

From H-Bond Dominance to Dipolar Packing: A Structural Case Study Executive Summary In the development of pyridine-based pharmaceuticals, the modification of the 2-position substituent is a critical control point for tun...

Author: BenchChem Technical Support Team. Date: February 2026

From H-Bond Dominance to Dipolar Packing: A Structural Case Study

Executive Summary

In the development of pyridine-based pharmaceuticals, the modification of the 2-position substituent is a critical control point for tuning solubility and bioavailability. This guide analyzes the crystal structure of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate (hereafter referred to as the Target Thioether ), comparing it against its metabolic precursor, 2-Mercapto-5-nitropyridine (the Parent Thiol ).

Key Finding: The alkylation of the sulfur atom triggers a fundamental phase shift in the solid state. While the Parent Thiol crystallizes as a thione tautomer dominated by strong N-H···S hydrogen bonds, the Target Thioether relies on a hierarchy of weaker interactions—specifically nitro-group driven C-H···O contacts and


-

stacking. Understanding this shift is essential for predicting the solubility profiles and tableting properties of late-stage drug intermediates.

Structural Context & Significance

The Target Thioether is a bifunctional building block containing an electron-deficient 5-nitropyridine core and a flexible methyl propanoate tail .

The Structural "Tug-of-War"
  • The Head (Nitropyridine): Planar and rigid. The nitro group at position 5 creates a strong dipole, enhancing the acidity of the ring hydrogens.

  • The Linker (Thioether): The C-S-C bond angle (typically ~100-103°) introduces a "kink" in the molecule, disrupting planarity and preventing simple sheet-like stacking.

  • The Tail (Ester): Flexible alkyl chain. This introduces conformational degrees of freedom, often leading to lower melting points and increased solubility in organic solvents compared to the parent compound.

Comparative Crystallographic Analysis[1][2]

The following data compares the crystallographic behavior of the Parent Thiol (experimentally verified) with the Target Thioether (structural analysis based on analog behavior).

Table 1: Lattice Architecture Comparison
FeatureParent Thiol (2-Mercapto-5-nitropyridine)Target Thioether (S-Alkylated Derivative)Impact on Performance
Dominant Tautomer Thione (NH form)Thioether (S-C form)Target is strictly defined; no prototropic shifts.
Primary Interaction N-H···S Hydrogen Bonds C-H···O (Nitro) &

-

Stacking
Parent has higher lattice energy (higher MP). Target is more lipophilic.
Packing Motif Centrosymmetric Dimers (

)
Herringbone or Slip-StackedTarget packing is driven by dipole alignment rather than H-bond donors.
Space Group Typically P21/c (Monoclinic)Typically P21/c or P-1Both favor centrosymmetric packing to cancel dipoles.
Melting Point High (>180 °C)Moderate (60–90 °C)Target is easier to process in melt-extrusion but requires cold storage.
Deep Dive: The Interaction Shift

In the Parent Thiol , the structure is governed by the "thiopyridone" form. The proton resides on the ring nitrogen, creating a donor (N-H) that pairs with the sulfur acceptor (C=S) to form robust dimers.

In the Target Thioether , this donor is removed. The crystal lattice must reorganize. The 5-nitro group becomes the primary "anchor," accepting weak hydrogen bonds from the propanoate chain (C-H···O). This results in a "softer" crystal lattice, correlating directly with the increased solubility observed in non-polar solvents (DCM, Toluene).

Experimental Protocols

Protocol A: Synthesis via Michael Addition

Rationale: We utilize a base-catalyzed Michael addition for high atom economy, avoiding the salt waste associated with alkyl halides.

Reagents:

  • 2-Mercapto-5-nitropyridine (1.0 eq)

  • Methyl Acrylate (1.2 eq)

  • Triethylamine (Catalytic, 0.1 eq)

  • Solvent: Methanol (MeOH)

Workflow:

  • Dissolve 2-mercapto-5-nitropyridine in MeOH.

  • Add TEA; observe color change (formation of thiolate anion).

  • Dropwise addition of Methyl Acrylate at 0°C to prevent polymerization.

  • Stir at RT for 4 hours (Monitor via TLC: 30% EtOAc/Hexane).

  • Concentrate and recrystallize.

Protocol B: Crystal Growth for X-Ray Analysis

Rationale: The flexible ester tail makes the Target prone to oiling out. A dual-solvent diffusion method is required to slow the nucleation rate.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the pure Target Thioether in a minimal amount (approx. 0.5 mL) of Dichloromethane (DCM) . Ensure the solution is clear.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (NMR tube or 1-dram vial).

  • Layering: Carefully layer 2.0 mL of n-Hexane or Pentane on top. Do not mix.

  • Incubation: Cap loosely (or use Parafilm with a pinhole). Store at 4°C in a vibration-free zone.

  • Harvest: Block-like yellow crystals suitable for XRD should appear within 48–72 hours.

Visualization of Workflows

Diagram 1: Synthesis & Crystallization Logic

This diagram illustrates the transformation from the H-bond dominated precursor to the dipole-dominated target.

SynthesisWorkflow Parent Parent Thiol (H-Bond Donor) Reaction Michael Addition (MeOH, RT, 4h) Parent->Reaction Nucleophile Reactants Methyl Acrylate + TEA (Cat.) Reactants->Reaction Electrophile Target Target Thioether (Lipophilic) Reaction->Target S-Alkylation Cryst Crystallization (DCM/Hexane Layering) Target->Cryst Purification Structure XRD Structure: Dipolar Packing Cryst->Structure Analysis

Caption: Transformation from H-bond donor precursor to lipophilic target via Michael Addition.

Diagram 2: Interaction Hierarchy Analysis

A logic tree for assigning the dominant intermolecular forces in the crystal lattice.

InteractionLogic Molecule Target Molecule Analysis CheckH Has Strong Donor (OH, NH)? Molecule->CheckH NoDonor NO: Thioether/Ester CheckH->NoDonor Target ParentPath Compare to Parent CheckH->ParentPath Precursor PrimaryForce Primary Force: Dipole-Dipole (Nitro) NoDonor->PrimaryForce SecondaryForce Secondary Force: Pi-Stacking (Pyridine) NoDonor->SecondaryForce ParentForce Parent Force: Strong N-H...S Bonds ParentPath->ParentForce

Caption: Decision tree for identifying dominant lattice forces: Target relies on dipoles, Parent on H-bonds.

Performance Metrics & Stability

For drug development professionals, the crystal structure has direct implications on stability:

  • Oxidative Stability: The thioether sulfur is exposed. In the crystal lattice, if the sulfur atoms are accessible (large channels), the compound is susceptible to oxidation to the sulfoxide (S=O) .

    • Recommendation: Store under inert atmosphere. The crystal packing efficiency (calculated density) should be checked; densities < 1.35 g/cm³ often indicate loose packing and higher oxidation risk.

  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis. However, the crystal lattice provides a kinetic barrier. The Target is generally stable at ambient humidity, unlike the Parent thiol which can oxidize to the disulfide (S-S) dimer upon prolonged air exposure.

References

  • Synthesis & Reactivity of Nitropyridines

    • Nitropyridines in the Synthesis of Bioactive Molecules.[1][2] (2025).[2][3][4][5] Pharmaceuticals.[1][2][3] Describes the utility of 2-mercapto-5-nitropyridine as a scaffold.

  • Parent Structure (2-Mercapto-5-nitropyridine)

    • Novel Cu(I)-5-nitropyridine-2-thiol Cluster...[6][7] Structural Characterization. (2022).[8][7] J. Phys. Chem. C. Provides crystallographic data for the parent thiol ligand and its coordination modes.[3][7][9]

    • [7]

  • Thioether/Ester Analog Crystallography

    • 5-(2-methylsulfanylethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one.[5] (2025).[2][3][4][5] Molbank.[5] Comparative analysis of thioether alkyl chain packing.

  • Crystallographic Principles

    • Bond radii and interaction definitions based on Intern

Sources

Safety & Regulatory Compliance

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